molecular formula C19H20N2OS B14130877 N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide CAS No. 1171033-81-0

N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide

Cat. No.: B14130877
CAS No.: 1171033-81-0
M. Wt: 324.4 g/mol
InChI Key: MNRKEBDHOQYROT-UHFFFAOYSA-N
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Description

N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide typically involves the coupling of substituted 2-amino benzothiazoles with substituted benzamides. One common method includes the reaction of 2-amino-4-isopropylbenzothiazole with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs methods such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques. These methods are advantageous due to their efficiency, high yields, and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation. Molecular docking studies have shown that benzothiazole derivatives can bind to active sites of enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
  • 2-(4-aminophenyl)benzothiazoles
  • Benzothiazole-linked acetamides

Uniqueness

N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropyl group and the dimethylbenzamide moiety enhances its lipophilicity and potential interactions with biological targets .

Properties

CAS No.

1171033-81-0

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

3,5-dimethyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C19H20N2OS/c1-11(2)15-6-5-7-16-17(15)20-19(23-16)21-18(22)14-9-12(3)8-13(4)10-14/h5-11H,1-4H3,(H,20,21,22)

InChI Key

MNRKEBDHOQYROT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C(C)C)C

Origin of Product

United States

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